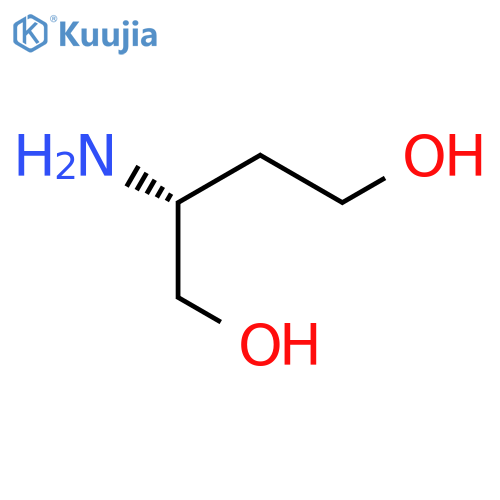Cas no 80572-06-1 ((2R)-2-Aminobutane-1,4-diol)

(2R)-2-Aminobutane-1,4-diol structure
商品名:(2R)-2-Aminobutane-1,4-diol
CAS番号:80572-06-1
MF:C4H11NO2
メガワット:105.135641336441
MDL:MFCD18205987
CID:4659374
PubChem ID:58166072
(2R)-2-Aminobutane-1,4-diol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-Aminobutane-1,4-diol
- (R)-2-Aminobutane-1,4-diol
-
- MDL: MFCD18205987
- インチ: 1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m1/s1
- InChIKey: PYBVXNWDSBYQSA-SCSAIBSYSA-N
- ほほえんだ: OC[C@@H](CCO)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 40.7
- トポロジー分子極性表面積: 66.5
- 疎水性パラメータ計算基準値(XlogP): -1.7
(2R)-2-Aminobutane-1,4-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB456710-50 mg |
(2R)-2-Aminobutane-1,4-diol |
80572-06-1 | 50mg |
€337.10 | 2023-04-22 | ||
| Chemenu | CM542996-100mg |
(R)-2-Aminobutane-1,4-diol |
80572-06-1 | 95%+ | 100mg |
$302 | 2024-07-23 | |
| abcr | AB456710-250 mg |
(2R)-2-Aminobutane-1,4-diol |
80572-06-1 | 250mg |
€901.10 | 2023-04-22 | ||
| Chemenu | CM542996-250mg |
(R)-2-Aminobutane-1,4-diol |
80572-06-1 | 95%+ | 250mg |
$588 | 2024-07-23 | |
| Enamine | EN300-195743-0.5g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 0.5g |
$1122.0 | 2023-09-17 | ||
| Enamine | EN300-195743-10.0g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 10g |
$11577.0 | 2023-05-26 | ||
| Enamine | EN300-195743-10g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 10g |
$11577.0 | 2023-09-17 | ||
| eNovation Chemicals LLC | Y1247066-50mg |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 95% | 50mg |
$370 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1247066-50mg |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 95% | 50mg |
$370 | 2025-03-01 | |
| Enamine | EN300-195743-2.5g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 2.5g |
$3009.0 | 2023-09-17 |
(2R)-2-Aminobutane-1,4-diol 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
80572-06-1 ((2R)-2-Aminobutane-1,4-diol) 関連製品
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:80572-06-1)(2R)-2-Aminobutane-1,4-diol

清らかである:99%
はかる:1g
価格 ($):1278.0